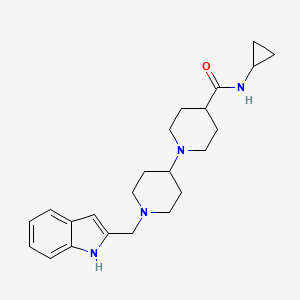![molecular formula C23H31NO2 B4892347 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine](/img/structure/B4892347.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine is a chemical compound that belongs to the class of phenethylamines. It is commonly referred to as 2C-E, and it is a synthetic psychoactive substance that has been used for research purposes. The compound has been found to have a wide range of effects on the central nervous system, and it is of great interest to researchers in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine is not fully understood. It is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition. The compound may also interact with other neurotransmitter systems in the brain, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine has been found to have a wide range of biochemical and physiological effects. It has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychoactive effects. The compound has also been found to alter the activity of certain brain regions, including the prefrontal cortex and the hippocampus, which are involved in mood regulation and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine has several advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action and has been extensively studied in animal models. This makes it a useful tool for studying the role of serotonin receptors in the brain and their involvement in mood regulation and cognition. However, one limitation is that the compound has not been extensively studied in humans, and its effects on human physiology and behavior are not well understood.
Direcciones Futuras
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine. One direction is to study the potential therapeutic applications of the compound. It has been found to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a treatment for mood disorders. Another direction is to study the long-term effects of the compound on brain function and behavior. It is important to understand the potential risks associated with the use of psychoactive substances, and further research is needed to determine the safety of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine.
Métodos De Síntesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine is a complex process that involves several steps. The first step involves the preparation of 2,5-dimethoxybenzaldehyde, which is then converted to 2,5-dimethoxyphenethylamine. The final step involves the conversion of 2,5-dimethoxyphenethylamine to N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine has been used in scientific research to study its effects on the central nervous system. It has been found to have a wide range of effects, including hallucinogenic, stimulant, and entactogenic effects. The compound has been used to study the role of serotonin receptors in the brain and their involvement in mood regulation and cognition. It has also been used to study the effects of psychoactive substances on the brain and their potential therapeutic applications.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-24(16-15-18-9-14-22(25-2)23(17-18)26-3)21-12-10-20(11-13-21)19-7-5-4-6-8-19/h4-9,14,17,20-21H,10-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRMSVKZPVYWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)glycinamide](/img/structure/B4892274.png)
![4-nitro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4892276.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B4892284.png)
![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B4892296.png)
![3-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B4892299.png)


![ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate](/img/structure/B4892322.png)
![2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide](/img/structure/B4892326.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4892327.png)

![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892353.png)